
1-Methoxy-3,5-dimethyladamantane
Overview
Description
1-Methoxy-3,5-dimethyladamantane, also known as Memantine, is an amine derivative of adamantane. It is commonly used as an organic reagent and pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 1-Methoxy-3,5-dimethyladamantane involves the direct inclusion of an adamantane moiety through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane or 3,5-dimethyl-1,3-dehydroadamantane followed by the hydrolysis of the obtained esters . The reaction of 1-[isocyanato(phenyl)methyl]adamantane with fluorine (chlorine)-containing anilines gave a series of 1,3-disubstituted ureas .Molecular Structure Analysis
The molecular formula of 1-Methoxy-3,5-dimethyladamantane is C13H22O . The molecule contains a total of 38 bond(s) There are 16 non-H bond(s), 1 rotatable bond(s), 4 six-membered ring(s), 3 eight-membered ring(s) and 1 ether(s) (aliphatic) .Chemical Reactions Analysis
1,3-Dimethyladamantane undergoes C-H insertion reaction with phenylchlorocarbene. It reacts with molecular oxygen in the presence of N -hydroxyphthalimide combined with cobalt salts to yield 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol .Physical And Chemical Properties Analysis
The molecular weight of 1-Methoxy-3,5-dimethyladamantane is 194.31 g/mol . More detailed physical and chemical properties like melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Photoinitiated Oxidation Studies : Studies involving 1,3-dimethyladamantane, a related compound, have focused on its photoinitiated oxidation in the presence of air oxygen and group VI and VIII metal complexes. This research provides insights into the oxidation mechanisms of adamantane derivatives and their potential applications in synthetic chemistry (Nekhayev, Zaikin, & Bagrii, 1995).
Synthesis Methods and Characterization : The synthesis and characterization of adamantane derivatives, including methods starting from 1,3-dimethyladamantane, have been explored. This research is pivotal in developing efficient synthetic routes for adamantane-based compounds, which have various industrial and pharmaceutical applications (Song Yi-li, 2007).
Phase Transition and Thermodynamic Properties : Investigations into the low-temperature heat capacities, phase transitions, and thermodynamic properties of adamantane derivatives like 1,3-dimethyladamantane offer crucial information on their physical characteristics. Such data are essential in the application of these compounds in materials science and engineering (Varushchenko, Druzhinina, Senyavin, & Sarkisova, 2005).
Chemical Bonding and Molecular Structure Analysis : Research on the spin-spin coupling constants in adamantane derivatives, including 3,5-dimethyladamantane, contributes to a better understanding of their molecular structure and bonding characteristics. This information is vital for the application of these compounds in various fields, including medicinal chemistry and materials science (Aydin & Gunther, 1981).
Catalytic Reactions and Synthesis : Studies on the synthesis of methoxyadamantanes, including reactions involving adamantyl halides and dimethyl carbonate in the presence of zeolite catalysts, highlight the importance of adamantane derivatives in catalytic processes. These findings have implications for the development of new catalysts and synthetic methods in organic chemistry (Khusnutdinov, Shchadneva, & Mayakova, 2018).
Thermal Stability and Kinetics : Research into the thermal stability and decomposition kinetics of 1,3-dimethyladamantane provides valuable information about the behavior of adamantane derivatives under high-temperature conditions. This is crucial for their application in high energy-density hydrocarbon fuels and other high-temperature industrial processes (Qin, Yue, Wu, Guo, Xu, & Fang, 2014).
Corrosion Inhibition : The application of adamantane derivatives in corrosion inhibition, particularly in acidic environments, has been explored. This research is significant in the field of materials chemistry, where the development of effective corrosion inhibitors is crucial for the protection of metals and alloys in industrial settings (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).
Mechanism of Action
Target of Action
The primary target of 1-Methoxy-3,5-dimethyladamantane is the N-methyl-D-aspartate receptors (NMDAR) . These ionic glutamate receptors are largely dependent on the single excitatory agonist glutamate .
Mode of Action
1-Methoxy-3,5-dimethyladamantane acts as an open-channel, low-affinity, uncompetitive antagonist of NMDA receptors . It selectively blocks ion channels under pathological conditions, thus maintaining an optimal level of NMDA . This selective action on NMDAR is crucial for its therapeutic effects .
Biochemical Pathways
The compound affects the glutamate pathway . Glutamate is released for milliseconds at the synaptic ending to communicate with other neurons, allowing the nervous system to transmit complex motor commands and sensory information and to form thoughts and memories . The compound’s action on NMDAR can influence these processes .
Result of Action
The molecular and cellular effects of 1-Methoxy-3,5-dimethyladamantane’s action are primarily related to its influence on NMDAR. By selectively blocking these receptors under pathological conditions, it can help maintain an optimal level of NMDA . This can potentially ameliorate symptoms and slow down the progression of diseases like Alzheimer’s .
Future Directions
properties
IUPAC Name |
1-methoxy-3,5-dimethyladamantane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-11-4-10-5-12(2,7-11)9-13(6-10,8-11)14-3/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOWNFGAUMRKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-3,5-dimethyladamantane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



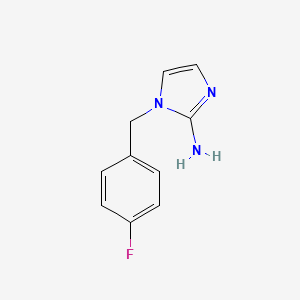
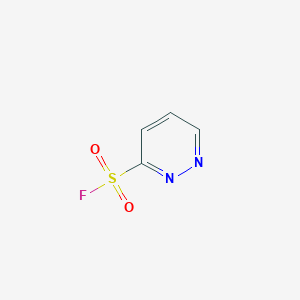

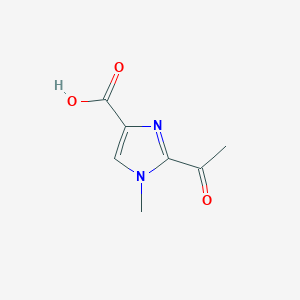
![1,4-Diazabicyclo[3.3.1]nonan-2-one](/img/structure/B3113135.png)

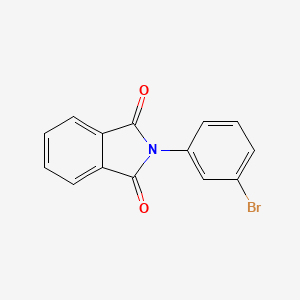
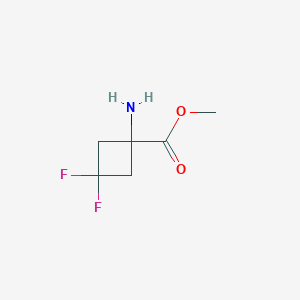
![3-Nitropyrazolo[1,5-a]pyridine](/img/structure/B3113170.png)
![3-Iodopyrazolo[1,5-a]pyridine](/img/structure/B3113177.png)
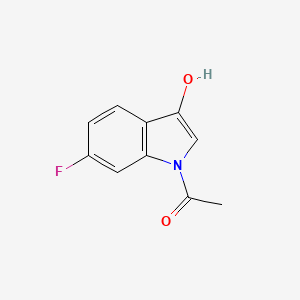
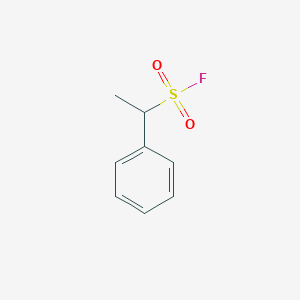
![2-[(2,5-Dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B3113186.png)
![1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B3113202.png)